molecular formula C22H20BrN3O2S B296710 N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide

Numéro de catalogue B296710
Poids moléculaire: 470.4 g/mol
Clé InChI: KAHXRIQPMBNRCU-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-bromo-4-methylphenyl)-2-{[3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridinyl]sulfanyl}acetamide, commonly known as BMT-1, is a novel compound that has gained attention in recent years due to its potential applications in scientific research. BMT-1 is a member of the thioacetamide family, which has been extensively studied for its biological and pharmacological properties.

Mécanisme D'action

BMT-1 inhibits PTP1B activity by binding to the active site of the enzyme. This binding prevents PTP1B from dephosphorylating insulin receptor substrates (IRS), which are critical for insulin signaling. As a result, insulin signaling is enhanced, leading to increased glucose uptake and improved metabolic function.
Biochemical and Physiological Effects
Studies have shown that BMT-1 improves glucose tolerance and insulin sensitivity in animal models of type 2 diabetes and obesity. BMT-1 has also been shown to reduce body weight and adiposity in obese mice. In addition, BMT-1 has been shown to have anti-inflammatory effects in adipose tissue and liver, which are key organs involved in the development of metabolic disorders.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using BMT-1 in lab experiments is its specificity for PTP1B, which allows for targeted inhibition of this enzyme. However, one limitation is that BMT-1 may have off-target effects on other proteins, which could complicate data interpretation. In addition, the optimal dose and duration of BMT-1 treatment may vary depending on the experimental model and the specific research question being addressed.

Orientations Futures

Future research on BMT-1 could focus on its potential applications in the treatment of metabolic disorders, such as type 2 diabetes and obesity. Studies could also investigate the effects of BMT-1 on other metabolic pathways and signaling pathways. In addition, further optimization of the synthesis method and characterization of the compound's physical and chemical properties could facilitate its use in scientific research.

Méthodes De Synthèse

The synthesis of BMT-1 involves the reaction of 2-bromo-4-methylphenylamine with 3-cyano-4-(4-methylphenyl)-6-oxo-1,4,5,6-tetrahydro-2-pyridine thioacetamide. The reaction is carried out in the presence of a base and an organic solvent. The resulting product is purified using column chromatography to obtain the final product of BMT-1.

Applications De Recherche Scientifique

BMT-1 has been shown to have potential applications in scientific research due to its ability to inhibit the activity of a specific enzyme called protein tyrosine phosphatase 1B (PTP1B). PTP1B is a negative regulator of insulin signaling and has been implicated in the development of type 2 diabetes, obesity, and other metabolic disorders. By inhibiting PTP1B activity, BMT-1 may improve insulin sensitivity and glucose uptake, making it a promising candidate for the treatment of metabolic disorders.

Propriétés

Formule moléculaire

C22H20BrN3O2S

Poids moléculaire

470.4 g/mol

Nom IUPAC

N-(2-bromo-4-methylphenyl)-2-[[5-cyano-4-(4-methylphenyl)-2-oxo-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H20BrN3O2S/c1-13-3-6-15(7-4-13)16-10-20(27)26-22(17(16)11-24)29-12-21(28)25-19-8-5-14(2)9-18(19)23/h3-9,16H,10,12H2,1-2H3,(H,25,28)(H,26,27)

Clé InChI

KAHXRIQPMBNRCU-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

SMILES canonique

CC1=CC=C(C=C1)C2CC(=O)NC(=C2C#N)SCC(=O)NC3=C(C=C(C=C3)C)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.